molecular formula C14H30O2Pb B14683741 Plumbane, (acetyloxy)tris(2-methylpropyl)- CAS No. 35332-19-5

Plumbane, (acetyloxy)tris(2-methylpropyl)-

Katalognummer: B14683741
CAS-Nummer: 35332-19-5
Molekulargewicht: 437 g/mol
InChI-Schlüssel: FYVMMPQTHVNGHT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Plumbane, (acetyloxy)tris(2-methylpropyl)- is a chemical compound with the molecular formula C16H38O5Si4. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Plumbane, (acetyloxy)tris(2-methylpropyl)- typically involves the reaction of lead compounds with acetyloxy and 2-methylpropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of Plumbane, (acetyloxy)tris(2-methylpropyl)- often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to ensure consistent quality and high yield. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Plumbane, (acetyloxy)tris(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of substituted plumbane derivatives .

Wissenschaftliche Forschungsanwendungen

Plumbane, (acetyloxy)tris(2-methylpropyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Plumbane, (acetyloxy)tris(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Plumbane, (acetyloxy)tris(2-methylpropyl)- include other plumbane derivatives and organolead compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

What sets Plumbane, (acetyloxy)tris(2-methylpropyl)- apart is its unique combination of acetyloxy and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

35332-19-5

Molekularformel

C14H30O2Pb

Molekulargewicht

437 g/mol

IUPAC-Name

tris(2-methylpropyl)plumbyl acetate

InChI

InChI=1S/3C4H9.C2H4O2.Pb/c3*1-4(2)3;1-2(3)4;/h3*4H,1H2,2-3H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI-Schlüssel

FYVMMPQTHVNGHT-UHFFFAOYSA-M

Kanonische SMILES

CC(C)C[Pb](CC(C)C)(CC(C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.